molecular formula C38H38O16 B1677697 Phomoxanthone A CAS No. 359844-69-2

Phomoxanthone A

Cat. No. B1677697
M. Wt: 750.7 g/mol
InChI Key: ZCLZNQUALWMDDN-ACMZUNAXSA-N
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Description

Phomoxanthone A (PXA) is a toxic natural product that affects the mitochondria . It is the most toxic and the best studied of the naturally occurring phomoxanthones . PXA has recently been shown to induce rapid, non-canonical mitochondrial fission by causing the mitochondrial matrix to fragment while the outer mitochondrial membrane can remain intact .


Synthesis Analysis

The elucidation of the complete biosynthetic pathway of Phomoxanthone A was performed using a multi-disciplinary strategy . This involved affinity-based labelling using a Phomoxanthone A probe . Labelled proteins were pulled down and subjected to chemoproteomics analysis using LC-MS/MS .


Molecular Structure Analysis

Phomoxanthone A has a chemical formula of C38H38O16 and a molar mass of 750.70 g/mol . It is a homodimer, meaning that it consists of two identical subunits . Both of these subunits are diacetylated tetrahydroxanthones, so two of their hydroxy groups have been replaced by acetyl groups .


Chemical Reactions Analysis

PXA has been shown to elicit a strong release of Ca2+ from the mitochondria . It also depolarizes the mitochondria similarly to protonophoric uncouplers such as CCCP, yet unlike these, it does not increase but rather inhibits cellular respiration and electron transport chain activity .


Physical And Chemical Properties Analysis

Phomoxanthone A is a yellow solid with a density of approximately 1.53 g/cm3 . It is not soluble in water but has good solubility in DMSO, although it is unstable . It has moderate solubility in EtOH .

Scientific Research Applications

Antimalarial and Antitubercular Activities

Phomoxanthone A, along with its dimer Phomoxanthone B, was initially identified for its significant in vitro antimalarial and antitubercular activities. These compounds, isolated from the endophytic fungus Phomopsis sp., have shown potential as novel agents for treating these infectious diseases (Isaka et al., 2001).

Pro-apoptotic and Immunostimulatory Effects

Phomoxanthone A exhibits strong pro-apoptotic activity against a range of human cancer cell lines, including those resistant to cisplatin. It has also been identified as a potent activator of the immune system, including murine T lymphocytes, NK cells, and macrophages. This dual action suggests its utility in combating cancer cells and potentially overcoming resistance during chemotherapy (Rönsberg et al., 2013).

Targeting ATP Synthase

Research has shown that Phomoxanthone A targets ATP synthase, a critical enzyme in the mitochondrial electron transport chain. By inhibiting ATP synthase activity, Phomoxanthone A demonstrates a novel mechanism of action as an anti-cancer agent, highlighting its potential for further exploration in cancer therapy (Ali et al., 2022).

Inhibition of Protein Tyrosine Phosphatases

Phomoxanthone A and its dimer, Phomoxanthone B, have been identified as inhibitors of protein tyrosine phosphatases (PTPs), including SHP1, SHP2, and PTP1B. These enzymes play crucial roles in cellular signaling, and their inhibition by Phomoxanthones could provide a new approach to cancer therapy, particularly in tumor immunotherapy (Yang et al., 2020).

Targeting Carbamoyl-Phosphate Synthase 1

Another study identified carbamoyl-phosphate synthase 1 as a novel target of Phomoxanthone A. This enzyme is essential for mitochondrial function and nitrogen metabolism. The interaction between Phomoxanthone A and this enzyme offers insights into potential therapeutic applications in diseases associated with mitochondrial dysfunction and hyperammonemia (Ceccacci et al., 2020).

Antimicrobial and Antiparasitic Activities

Phomoxanthone A has demonstrated antimicrobial activities against various pathogenic bacteria and pronounced inhibitory effects against parasitic forms of Leishmania amazonensis and Trypanosoma cruzi. This suggests its potential as a lead compound for developing new treatments for bacterial infections and parasitic diseases (Ramos et al., 2022).

Safety And Hazards

Phomoxanthone A is a toxic natural product that affects the mitochondria . It is the most toxic and the best studied of the naturally occurring phomoxanthones .

properties

IUPAC Name

[(3R,4R,4aR)-5-[(5R,6R,10aR)-5-acetyloxy-10a-(acetyloxymethyl)-1,9-dihydroxy-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl]-4-acetyloxy-8,9-dihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthen-4a-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H38O16/c1-15-11-25(45)29-31(47)27-23(43)9-7-21(33(27)53-37(29,13-49-17(3)39)35(15)51-19(5)41)22-8-10-24(44)28-32(48)30-26(46)12-16(2)36(52-20(6)42)38(30,54-34(22)28)14-50-18(4)40/h7-10,15-16,35-36,43-44,47-48H,11-14H2,1-6H3/t15-,16-,35-,36-,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLZNQUALWMDDN-ACMZUNAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(C3=C(C=CC(=C3OC2(C1OC(=O)C)COC(=O)C)C4=C5C(=C(C=C4)O)C(=C6C(=O)CC(C(C6(O5)COC(=O)C)OC(=O)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C2=C(C3=C(C=CC(=C3O[C@@]2([C@@H]1OC(=O)C)COC(=O)C)C4=C5C(=C(C=C4)O)C(=C6C(=O)C[C@H]([C@H]([C@]6(O5)COC(=O)C)OC(=O)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H38O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401098707
Record name Phomoxanthone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401098707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

750.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phomoxanthone A

CAS RN

359844-69-2
Record name Phomoxanthone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401098707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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